4-Ethoxy-3'-iodobenzophenone
Description
4-Ethoxy-3'-iodobenzophenone is a substituted benzophenone derivative featuring an ethoxy group (-OCH₂CH₃) at the para position (4-) of one benzene ring and an iodine atom at the meta position (3'-) of the second benzene ring. This compound is of interest in synthetic organic chemistry, particularly in radioiodination processes for pharmaceutical and radiopharmaceutical applications .
Properties
IUPAC Name |
(4-ethoxyphenyl)-(3-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO2/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKVBOCAECOAMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3’-iodobenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzoyl chloride and 3-iodoaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine and a solvent like dichloromethane.
Coupling Reaction: The key step involves the coupling of 4-ethoxybenzoyl chloride with 3-iodoaniline to form the desired product. This reaction is typically facilitated by a palladium catalyst in the presence of a ligand.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure 4-Ethoxy-3’-iodobenzophenone.
Industrial Production Methods
In an industrial setting, the production of 4-Ethoxy-3’-iodobenzophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Industrial production often employs automated systems for precise control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3’-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and ligands are used in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Ethoxy-3’-iodobenzophenone has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3’-iodobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
Key Differences :
- Electron-rich substrates (e.g., ethoxy-containing compounds) may require higher reaction temperatures or reagent equivalents for efficient iodination compared to electron-deficient analogs .
- The presence of iodine in 4-Ethoxy-3'-iodobenzophenone enhances its utility in radiolabeling but complicates purification due to isotopic sensitivity.
Physicochemical Properties
Biological Activity
4-Ethoxy-3'-iodobenzophenone (CAS No. 951884-60-9) is a synthetic organic compound belonging to the benzophenone class. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and photochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features an ethoxy group and an iodine atom attached to a benzophenone backbone. The molecular formula is , with a molecular weight of approximately 348.2 g/mol. Its structural characteristics contribute to its lipophilicity and ability to interact with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : Research indicates that compounds within the benzophenone class can inhibit specific kinases involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
- Phototoxicity : As a photosensitizer, this compound can generate reactive oxygen species (ROS) upon exposure to UV light, which can damage cellular components and induce cell death in targeted cells.
- Antioxidant Properties : Some studies suggest that it may exhibit antioxidant activity, potentially protecting cells from oxidative stress.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound on human melanoma cells. The compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
Case Study 2: Photodynamic Therapy
In another study focusing on photodynamic therapy (PDT), this compound was used as a photosensitizer. When exposed to light at specific wavelengths, it effectively generated ROS that led to the destruction of cancerous tissues while sparing surrounding healthy cells. This selective cytotoxicity highlights its potential application in targeted cancer therapies.
Research Findings
Recent investigations into the pharmacological profile of this compound have revealed:
- Selectivity : The compound exhibits selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.
- Synergistic Effects : When combined with other chemotherapeutic agents, it showed enhanced efficacy, indicating potential for use in combination therapies.
- Metabolic Stability : Studies on metabolic pathways suggest that this compound is relatively stable in biological systems, which could prolong its therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
